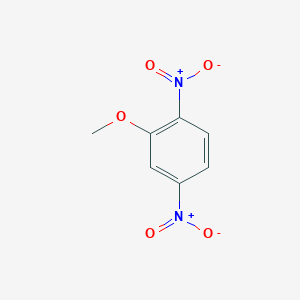

![molecular formula C9H10N2O4 B1601203 N-[(2-Nitrophenyl)methyl]glycine CAS No. 42749-52-0](/img/structure/B1601203.png)

N-[(2-Nitrophenyl)methyl]glycine

説明

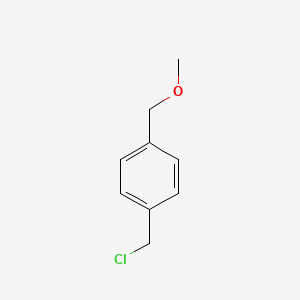

“N-[(2-Nitrophenyl)methyl]glycine” is a chemical compound with the molecular formula C9H10N2O4 . It contains a total of 25 atoms, including 10 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .

Molecular Structure Analysis

“N-[(2-Nitrophenyl)methyl]glycine” contains a total of 25 bonds, including 15 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 nitro group (aromatic) .科学的研究の応用

Synthesis of Chiral Compounds

Research on proline-derived Ni(II) complexes with glycine, including analogs such as GlyNi(II)-5-NO2-BPBP, highlights the compound's utility in asymmetric synthesis of α-amino acids. This application is crucial for producing chiral molecules that are significant in pharmaceuticals and biologically active substances. The process involves efficient amid bond formation, leveraging the steric shielding and nucleophilicity of the amino functionality for synthesizing enantiomerically enriched compounds (Ueki et al., 2003).

Modification of Molecular Structure and Reactivity

The transformation of amino acids like glycine in AOT-based water-in-oil microemulsions reveals insights into the reactivity of glycine derivatives under different conditions. Such studies are essential for understanding how modifications like nitration affect the chemical behavior and reactivity of amino acids in various environments, potentially leading to new applications in material science and catalysis (García‐Río et al., 2005).

Environmental Monitoring and Analysis

The development of sensors based on layered double hydroxides (LDH) for the detection of glyphosate, a molecule structurally related to N-[(2-Nitrophenyl)methyl]glycine, underscores the application of such compounds in environmental monitoring. These sensors facilitate the rapid and sensitive detection of herbicides in agricultural settings, contributing to environmental protection and sustainable farming practices (Khenifi et al., 2009).

Advanced Analytical Methods

The derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for targeted metabolomics analysis demonstrates the compound's utility in enhancing detection sensitivity and specificity in LC–MS analyses. This application is particularly relevant for diagnosing metabolic diseases and investigating the role of metabolites in biological systems, providing a powerful tool for biomedical research and clinical diagnostics (Xiang et al., 2023).

作用機序

Mode of Action

It is known that 2-nitrobenzyl compounds undergo photoreactions initiated by an intramolecular 1,5-h shift yielding aci-nitro protomers as primary photoproducts . The balance between the two depends on the reaction medium .

Pharmacokinetics

It is known that the compound has high gi absorption . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.12 , suggesting it may have good bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It is known that the compound should be stored in a dark place, sealed in dry conditions, at room temperature .

特性

IUPAC Name |

2-[(2-nitrophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-3-1-2-4-8(7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJCIUDMDQNJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90530861 | |

| Record name | N-[(2-Nitrophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-Nitrophenyl)methyl]glycine | |

CAS RN |

42749-52-0 | |

| Record name | N-[(2-Nitrophenyl)methyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42749-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Nitrophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

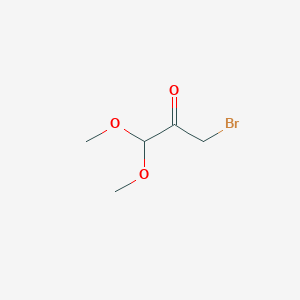

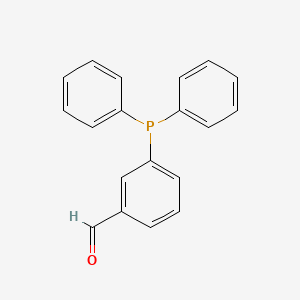

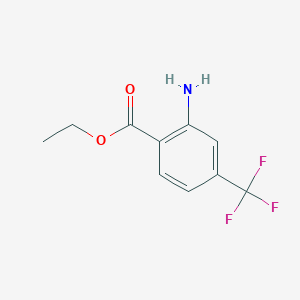

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)

![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)